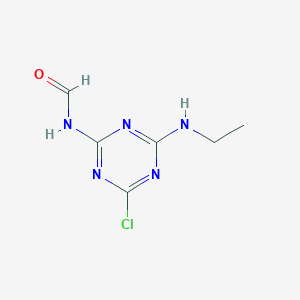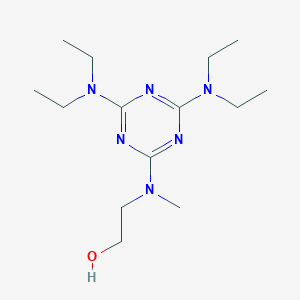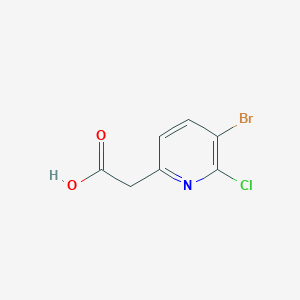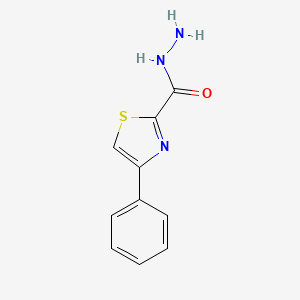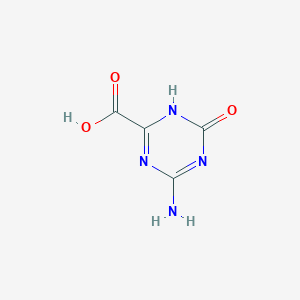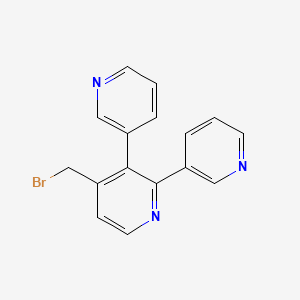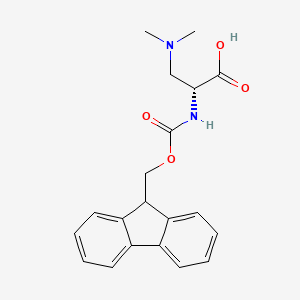
Fmoc-beta-N,N-dimethylamino-D-ala
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-beta-N,N-dimethylamino-D-ala is a derivative of alanine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-N,N-dimethylamino-D-ala typically involves the protection of the amino group of beta-N,N-dimethylamino-D-alanine with the Fmoc group. One common method involves dissolving beta-N,N-dimethylamino-D-alanine in a basic solution, such as sodium carbonate, and then adding Fmoc chloride in an organic solvent like dioxane. The reaction mixture is stirred at room temperature for several hours, followed by the addition of water to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers in industrial settings allows for efficient and scalable production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-beta-N,N-dimethylamino-D-ala undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Coupling Reactions: The exposed amino group can participate in peptide bond formation with carboxyl groups of other amino acids.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Peptide Coupling: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and Oxyma are used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications .
Applications De Recherche Scientifique
Chemistry
Fmoc-beta-N,N-dimethylamino-D-ala is widely used in the synthesis of peptides and peptidomimetics. Its stability and ease of removal make it an ideal protecting group for amino acids in solid-phase peptide synthesis .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .
Medicine
Peptides synthesized with this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides for drug development and production .
Mécanisme D'action
The mechanism of action of Fmoc-beta-N,N-dimethylamino-D-ala involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, exposing the amino group for peptide bond formation. This allows for the sequential addition of amino acids to build the desired peptide sequence .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-beta-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-N-methyl-D-alanine: Similar to Fmoc-beta-N,N-dimethylamino-D-ala but with a different substitution pattern on the amino group.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Propriétés
Formule moléculaire |
C20H22N2O4 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(2R)-3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H22N2O4/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24)/t18-/m1/s1 |
Clé InChI |
MLHXMAJLOUQRJN-GOSISDBHSA-N |
SMILES isomérique |
CN(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


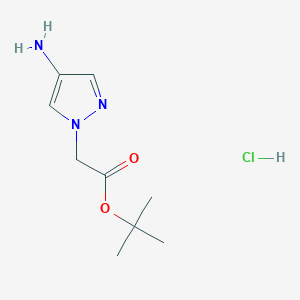

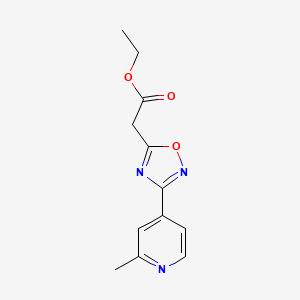

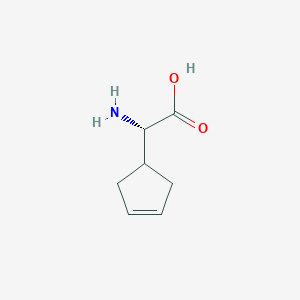
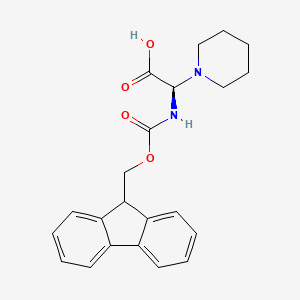
![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
